molecular formula C9H21NO B1319706 9-Amino-1-nonanol CAS No. 109055-42-7

9-Amino-1-nonanol

Cat. No.: B1319706
CAS No.: 109055-42-7
M. Wt: 159.27 g/mol
InChI Key: NLAPHXHHULDDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Amino-1-nonanol: is an organic compound with the molecular formula C9H21NO . It is a derivative of nonanol, where an amino group is attached to the ninth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

9-Amino-1-nonanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω-aminotransferases . These interactions are crucial for the compound’s involvement in the biosynthesis of other chemicals, such as 9-aminononanoic acid and 1,9-nonanediol .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of antifungal activity, this compound has been observed to disrupt cell membrane integrity and mitochondrial function, leading to the accumulation of reactive oxygen species and potential apoptosis of fungal cells . This indicates its potential as a bio-preservative to prevent fungal spoilage of postharvest grains .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with enzymes like fatty acid double bond hydratase and ω-aminotransferases is essential for its role in the biosynthesis of other chemicals . These interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be produced from renewable sources like oleic acid through a series of enzyme reactions . This process ensures the compound’s availability and stability for extended periods, making it suitable for various biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At higher doses, it may lead to adverse effects, including potential toxicity and disruption of cellular functions. Understanding the dosage thresholds is crucial for optimizing its use in research and industrial applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the biosynthesis of ω-aminoalkanoic acids and ω-amino-1-alkanols from renewable fatty acids

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Amino-1-nonanol can be synthesized through several methods. One common approach involves the reduction of 9-nitro-1-nonanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 9-oxononanoic acid with ammonia and a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, this compound can be produced from renewable sources like oleic acid. The process involves multiple steps, including the activation of recombinant enzyme reactions in whole-cell biocatalysis. This method allows for the production of various C9 chemicals, including this compound, with high conversion rates .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Amino-1-nonanol can undergo oxidation to form 9-aminononanoic acid.

    Reduction: The compound can be reduced to form 9-amino-1-nonane.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: 9-Aminononanoic acid.

    Reduction: 9-Amino-1-nonane.

    Substitution: Various substituted nonanol derivatives depending on the reagents used.

Scientific Research Applications

9-Amino-1-nonanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Amino-9-nonanol: Similar structure but with the amino group attached to the first carbon.

    9-Amino-1-decanol: Similar structure but with an additional carbon in the chain.

    9-Amino-1-octanol: Similar structure but with one less carbon in the chain.

Uniqueness: 9-Amino-1-nonanol is unique due to its specific positioning of the amino and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in biological systems and industrial applications, making it a valuable compound in various fields .

Properties

IUPAC Name

9-aminononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAPHXHHULDDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599955
Record name 9-Aminononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109055-42-7
Record name 9-Aminononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Amino-1-nonanol
Reactant of Route 2
9-Amino-1-nonanol
Reactant of Route 3
9-Amino-1-nonanol
Reactant of Route 4
9-Amino-1-nonanol
Reactant of Route 5
9-Amino-1-nonanol
Reactant of Route 6
9-Amino-1-nonanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.